PAD2 Selectivity Profile: Isozyme-Specific Discrimination Data
AFM-30a hydrochloride exhibits quantifiable selectivity for PAD2 over other PAD isozymes based on kinact/KI values, establishing it as a PAD2-preferential inhibitor. Compared to earlier-generation pan-PAD inhibitors, AFM-30a demonstrates an improved selectivity window that reduces confounding effects from PAD1, PAD3, and PAD4 inhibition .
| Evidence Dimension | PAD isozyme selectivity ratio (kinact/KI) |
|---|---|
| Target Compound Data | 1.6-fold over PAD1; 47-fold over PAD3; ~15-fold over PAD4 |
| Comparator Or Baseline | Pan-PAD inhibitors (Cl-amidine, BB-Cl-amidine) exhibit substantially lower or non-existent selectivity across PAD1-4 isozymes |
| Quantified Difference | 47-fold selectivity over PAD3; ~15-fold over PAD4 |
| Conditions | kinact/KI determination in biochemical assays |
Why This Matters
This isozyme selectivity profile enables researchers to confidently attribute cellular and in vivo effects specifically to PAD2 inhibition rather than to off-target PAD family member activity, which is critical for target validation studies.
